molecular formula C19H22O3 B1582748 4-Ethoxyphenyl 4-butylbenzoate CAS No. 62716-65-8

4-Ethoxyphenyl 4-butylbenzoate

Cat. No.: B1582748
CAS No.: 62716-65-8
M. Wt: 298.4 g/mol
InChI Key: DDDWTNWRNNRWNQ-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-butylbenzoate is a chemical compound with the molecular formula C19H22O3 and a molecular weight of 298.38 . It is a solid at 20°C and appears as a white to almost white powder or crystal .


Physical and Chemical Properties Analysis

This compound has a melting point of 59.0 to 63.0 °C . It is soluble in methanol .

Scientific Research Applications

Automated On-Line Column-Switching HPLC-MS/MS Method

A study developed a sensitive method to measure concentrations of various parabens and environmental phenols in human milk, indicating the widespread use and potential risk to human health of these compounds, including those structurally related to 4-Ethoxyphenyl 4-butylbenzoate (Ye et al., 2008).

Hydrolysis of Parabens by Skin Microsomes and Cytosol

Research on the dermal absorption and hydrolysis of parabens, including butylparaben, which is structurally similar to this compound, highlights the role of carboxylesterases in paraben hydrolysis in human and minipig skin, underscoring the importance of understanding paraben metabolism (Jewell et al., 2007).

Metabolism of Parabens in Human Liver

This study investigates the biotransformation of parabens through hydrolysis and glucuronidation in the human liver, providing insights into the metabolic pathways and suggesting that parabens do not accumulate in human tissues, which is relevant for understanding the metabolism of similar compounds (Abbas et al., 2010).

Waste-Free Synthesis of Condensed Heterocyclic Compounds

A study on the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling, which may involve substrates related to this compound, demonstrates the compound's potential utility in the development of new materials and pharmaceuticals (Shimizu et al., 2009).

Effects of Butyl Paraben on the Male Reproductive System

Although specifically studying butyl paraben, this research highlights the potential endocrine-disrupting effects of parabens on the male reproductive system, which could be relevant for compounds with similar structures (Oishi, 2002).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

This review addresses the environmental impact, fate, and behavior of parabens, including their biodegradability and presence in water bodies, providing a comprehensive understanding of the environmental aspects related to compounds like this compound (Haman et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-Ethoxyphenyl 4-butylbenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Mode of Action

As more studies are conducted, the interaction of this compound with its targets and the resulting changes will become clearer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully characterized. These properties are crucial for understanding the bioavailability of the compound. Future research will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, the specific effects of this compound at the molecular and cellular level will be identified .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWTNWRNNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344206
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62716-65-8
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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